molecular formula C5H10ClNO3 B1446172 (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride CAS No. 468061-05-4

(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1446172
M. Wt: 167.59 g/mol
InChI Key: HHFGQFQJUWOFCN-RFKZQXLXSA-N
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Description

“(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 468061-05-4 . It has a molecular weight of 167.59 . The IUPAC name for this compound is (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H9NO3.ClH/c7-3-1-2-6-4 (3)5 (8)9;/h3-4,6-7H,1-2H2, (H,8,9);1H/t3-,4+;/m0./s1 . The InChI key is HHFGQFQJUWOFCN-RFKZQXLXSA-N .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 167.59 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 167.0349209 g/mol . The topological polar surface area of the compound is 69.6 Ų . The compound has a heavy atom count of 10 .

Scientific Research Applications

Tissue Localization Studies

  • Autoradiographic Study on Tissue Localization : A study conducted on mice used (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride to understand its tissue localization. The compound, due to its structural similarity to amino acids like proline and hydroxylproline, showed intense localization in liver, kidney, dorsal root ganglion, tracheal cartilage, and pancreas. The study provides insights into the compound's potential in understanding tissue-specific drug delivery or compound localization (Liang, Marlowe, & Waddell, 1982).

Bioactivity Studies

  • Biologically Active Compounds of Plants : The study explores the structure-related antioxidant, microbiological, and cytotoxic activity of selected carboxylic acids, including (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. The research highlights the bioactivity of natural carboxylic acids, their antioxidant properties, and potential in pharmaceutical applications (Godlewska-Żyłkiewicz et al., 2020).

Applications in Material Science

  • Organic Acids for Stimulation Purposes : The review paper discusses the use of organic acids, including (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, in acidizing operations for carbonate and sandstone formations. It provides insights into the potential of organic acids in enhancing oil and gas operations, highlighting the advancements, limitations, and various applications of these acids (Alhamad et al., 2020).

Understanding Biocatalyst Inhibition

  • Understanding Biocatalyst Inhibition by Carboxylic Acids : The study examines the impact of carboxylic acids on microbes used in fermentation processes, emphasizing the inhibition effects of such compounds. It highlights the importance of understanding the interaction between carboxylic acids and biocatalysts, which is crucial for optimizing fermentation processes and improving the yield of biorenewable chemicals (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The signal word for the compound is 'Warning’ . The hazard statements associated with the compound are H315, H319, and H335 .

properties

IUPAC Name

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFGQFQJUWOFCN-RFKZQXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H]([C@H]1O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

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